molecular formula C6H10F3NO B6227755 2-(trifluoromethyl)oxan-4-amine CAS No. 1880505-53-2

2-(trifluoromethyl)oxan-4-amine

Cat. No.: B6227755
CAS No.: 1880505-53-2
M. Wt: 169.14 g/mol
InChI Key: XGTXXWPCMBJBCB-UHFFFAOYSA-N
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Description

Significance of Fluorine and Trifluoromethyl Groups in Organic Chemistry

The introduction of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in drug design to enhance a range of properties. tandfonline.commdpi.combohrium.comscilit.com Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule. tandfonline.com Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for its substitution without significant steric alteration. tandfonline.com

The trifluoromethyl group, in particular, offers a multitude of benefits. It is significantly more prevalent in drug candidates than other fluorinated groups. mdpi.com The -CF3 group can enhance lipophilicity, which can facilitate membrane permeability and improve drug-receptor interactions. mdpi.com Its strong electron-withdrawing nature can significantly alter the electronic properties of aromatic rings and lower the basicity of nearby amines, which can be crucial for bioavailability. mdpi.comwikipedia.orgnih.gov Furthermore, the trifluoromethyl group is often used to protect a reactive methyl group from metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. wikipedia.org

Key Properties Influenced by Fluorine and Trifluoromethyl Groups:

PropertyEffect of Fluorination
Metabolic Stability Often increased by blocking sites of oxidation. tandfonline.comacs.org
Binding Affinity Can be enhanced through favorable interactions with protein targets. tandfonline.com
Lipophilicity Generally increased, which can improve membrane permeation. mdpi.comchemxyne.com
pKa The basicity of nearby amines is typically lowered. researchgate.net
Bioavailability Can be improved due to enhanced metabolic stability and membrane permeability. nih.govolemiss.edu
Conformation Fluorine can exert a significant conformational bias. researchgate.net

Role of Saturated Heterocycles in Contemporary Chemical Research

Saturated heterocyclic rings are increasingly recognized for their advantages in therapeutic agents compared to their aromatic counterparts. researchgate.net These three-dimensional structures often lead to improved aqueous solubility and can introduce chiral centers, providing greater structural diversity. researchgate.net The use of saturated heterocycles is a key strategy to move away from flat, aromatic structures and explore new chemical space. nih.gov

Oxanes, which are saturated six-membered rings containing an oxygen atom, are an important class of heterocycles in medicinal chemistry. nih.govresearchgate.net The oxane ring can improve physicochemical properties such as solubility and metabolic stability. nih.gov The incorporation of an oxane scaffold can lead to molecules with a higher degree of saturation, a desirable feature for modern drug candidates. researchgate.net

Rationale for Investigating the 2-(trifluoromethyl)oxan-4-amine Core Structure

The this compound scaffold is a prime example of a modern "design of experiment" approach in medicinal chemistry, where desirable structural motifs are combined to create novel molecules with potentially superior properties. The rationale for its investigation stems from the synergistic benefits expected from the trifluoromethyl group and the oxane-amine core.

The trifluoromethyl group at the 2-position of the oxane ring is anticipated to confer increased metabolic stability and enhanced lipophilicity. mdpi.com The electron-withdrawing nature of the -CF3 group can also influence the basicity of the amine at the 4-position, potentially improving its pharmacokinetic profile. mdpi.comwikipedia.org

Simultaneously, the saturated oxane ring provides a three-dimensional framework that can lead to better binding interactions with biological targets and improved solubility compared to a purely carbocyclic or aromatic analogue. researchgate.net The amine functionality at the 4-position serves as a crucial handle for further chemical modification, allowing for the exploration of a wide range of derivatives and the fine-tuning of biological activity.

Overview of Research Trends in Fluorinated Amine Synthesis and Utility

The synthesis and application of fluorinated amines are areas of intense research in organic and medicinal chemistry. nih.govenamine.netacs.org The development of new and efficient methods for the introduction of fluorine and fluorinated groups into amine-containing molecules is a significant focus. rsc.orgacs.org

Recent trends include the development of novel fluorinating reagents and catalytic methods for the stereoselective synthesis of fluorinated chiral amines. nih.gov The utility of these compounds is vast, with applications as enzyme inhibitors, central nervous system agents, and probes for in vivo imaging techniques like Positron Emission Tomography (PET) using the 18F isotope. tandfonline.comresearchgate.netnih.gov The synthesis of trifluoromethylamines, in particular, has seen significant advancements, with methods being developed to access these valuable compounds from readily available starting materials. nih.govrsc.org The continuous development in this field is driven by the high demand for novel fluorinated amines in drug discovery and agrochemicals. enamine.nethovione.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1880505-53-2

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

2-(trifluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(10)1-2-11-5/h4-5H,1-3,10H2

InChI Key

XGTXXWPCMBJBCB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CC1N)C(F)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethyl Oxan 4 Amine and Its Stereoisomers

Retrosynthetic Strategies for the 2-(trifluoromethyl)oxan-4-amine Moiety

Retrosynthetic analysis of this compound identifies several key disconnections that form the basis for various synthetic strategies. The primary disconnections involve the C-N bond, the C-CF3 bond, and the C-O bond of the oxane ring.

One common strategy involves the initial construction of a substituted oxane ring, followed by the introduction of the amine and trifluoromethyl groups. This approach allows for the early establishment of the cyclic core, with subsequent functionalization to install the desired substituents. A key intermediate in this strategy is often a ketone or a related derivative at the C4 position, which can be converted to the amine via reductive amination or other nitrogen-insertion reactions. The trifluoromethyl group can be introduced at the C2 position through various trifluoromethylation reactions.

Another retrosynthetic approach involves the cyclization of an acyclic precursor that already contains the necessary carbon skeleton and some or all of the required functional groups. For example, an acyclic polyol or a related derivative can be cyclized to form the oxane ring, with the stereochemistry of the substituents being controlled by the stereochemistry of the starting material or by the use of stereoselective cyclization methods.

Development of Stereoselective Synthetic Pathways

The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity of the compound and its derivatives is often highly dependent on the spatial arrangement of the substituents. Researchers have developed a range of stereoselective methods to address this challenge.

The enantioselective formation of the oxane ring is a critical step in many synthetic routes to this compound. One powerful approach involves the use of organocatalysis. For instance, proline-catalyzed intramolecular Michael additions of aldehydes to nitroalkenes have been used to construct highly substituted tetrahydropyran (B127337) rings with excellent enantioselectivity. Another strategy relies on the use of chiral auxiliaries to control the stereochemistry of the ring-forming reaction.

The diastereoselective introduction of the trifluoromethyl group is another key challenge in the synthesis of this compound. The stereochemical outcome of the trifluoromethylation reaction is often influenced by the existing stereocenters in the molecule.

One effective method involves the use of nucleophilic trifluoromethylating agents, such as Ruppert's reagent (TMSCF3), in the presence of a Lewis acid. The diastereoselectivity of this reaction can be controlled by the choice of Lewis acid and the substrate. For example, the trifluoromethylation of a chiral oxane-derived ketone can proceed with high diastereoselectivity, with the incoming trifluoromethyl group being directed by the existing stereochemistry of the ring.

Another approach involves the use of electrophilic trifluoromethylating agents, such as Umemoto's or Togni's reagents. These reagents can be used to trifluoromethylate enolates or other nucleophilic substrates with high diastereoselectivity. The stereochemical outcome of these reactions is often determined by the geometry of the enolate and the nature of the electrophilic trifluoromethylating agent.

The asymmetric introduction of the amine functionality is the final key step in the stereoselective synthesis of this compound. Several methods have been developed to achieve this transformation with high enantioselectivity.

One common approach involves the use of chiral auxiliaries. For example, a chiral amine can be used as an auxiliary to direct the stereoselective reduction of an imine or the stereoselective addition of a nucleophile to an imine. Another strategy involves the use of enzymatic transamination. Biocatalytic transamination using transaminases has emerged as a powerful tool for the synthesis of chiral amines. This method offers several advantages, including high enantioselectivity, mild reaction conditions, and the use of environmentally benign reagents.

Chemo- and Regioselective Functionalization Techniques

The development of chemo- and regioselective functionalization techniques is crucial for the efficient synthesis of this compound and its derivatives. These techniques allow for the selective modification of one functional group in the presence of others, which is essential for the construction of complex molecules.

One important strategy involves the use of protecting groups to temporarily mask reactive functional groups. This allows for the selective functionalization of other parts of the molecule without interference from the protected group. For example, the amine group can be protected as a carbamate (B1207046) or an amide, while the hydroxyl group can be protected as an ether or a silyl (B83357) ether.

Another key technique is the use of regioselective reactions. For instance, the regioselective opening of an epoxide can be used to introduce a nucleophile at a specific position on the oxane ring. Similarly, the regioselective reduction of a dicarbonyl compound can be used to selectively reduce one carbonyl group in the presence of another.

Green Chemistry Principles in the Synthesis of Fluorinated Cyclic Amines

The application of green chemistry principles is becoming increasingly important in the synthesis of fluorinated cyclic amines, including this compound. The goal of green chemistry is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One key principle of green chemistry is the use of catalytic methods. Catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. For example, the use of organocatalysis and biocatalysis in the synthesis of this compound can significantly reduce the environmental impact of the synthesis.

Another important principle is the use of renewable feedstocks. The development of synthetic routes that start from renewable resources, such as carbohydrates, can help to reduce the reliance on fossil fuels. Additionally, the use of environmentally benign solvents, such as water or supercritical carbon dioxide, can further reduce the environmental footprint of the synthesis.

The development of continuous flow processes is another promising approach for the green synthesis of fluorinated cyclic amines. Flow chemistry offers several advantages over traditional batch chemistry, including improved safety, better process control, and higher yields.

Catalytic Methods for Trifluoromethylation and Amine Formation

The construction of the this compound scaffold relies on the development of robust catalytic systems that can controllably install the trifluoromethyl group and the amine. This typically involves a multi-step sequence where the oxane ring is first functionalized with a trifluoromethyl group, followed by the introduction of the amine.

The introduction of the trifluoromethyl group onto the oxane ring can be achieved through either nucleophilic or electrophilic trifluoromethylation strategies. The choice of strategy often depends on the available starting materials and the desired stereochemical outcome.

Nucleophilic Trifluoromethylation:

This approach commonly involves the reaction of a suitable electrophilic precursor, such as a ketone, with a nucleophilic trifluoromethylating agent. A plausible route to this compound could start from a tetrahydropyran-4-one derivative. The key step is the nucleophilic addition of a "CF3-" equivalent to the carbonyl group. Reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, are widely used for this purpose, often in the presence of a catalytic amount of a fluoride (B91410) source like cesium fluoride (CsF) or a Lewis base. researchgate.netarkat-usa.orgorganic-chemistry.org

The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently hydrolyzed to yield the corresponding trifluoromethyl alcohol. organic-chemistry.org For instance, the reaction of a generic enone with TMSCF3 and catalytic CsF provides the corresponding α-trifluoromethyl silyl ether in high yield, which upon hydrolysis, gives the trans-α-trifluoromethyl allylic alcohol. organic-chemistry.org A similar strategy could be envisioned for a saturated ketone like tetrahydropyran-4-one.

Table 1: Illustrative Catalysts and Reagents for Nucleophilic Trifluoromethylation of Ketones

Catalyst/Reagent Substrate Type Product Type Reference
TMSCF3 / CsF Enones, Ketones α-Trifluoromethyl silyl ethers/alcohols organic-chemistry.org
TMSCF3 / Cs2CO3 Ketones Trifluoromethylated silyl ethers researchgate.net

Electrophilic Trifluoromethylation:

In contrast, electrophilic trifluoromethylation involves the reaction of a nucleophilic substrate with a reagent that delivers a "CF3+" synthon. While the generation of a free trifluoromethyl cation is challenging, several reagents have been developed for this purpose, such as S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents). wikipedia.org This strategy could be applied to an enol ether or enolate derived from a tetrahydropyran precursor.

For example, photoredox catalysis has been employed for the trifluoromethylation of aromatic and heteroaromatic systems using triflyl chloride (CF3SO2Cl). wikipedia.org While not directly applied to the oxane ring in the provided literature, this highlights the potential of radical-based electrophilic trifluoromethylation pathways.

Following the introduction of the trifluoromethyl group, the installation of the amine at the C4 position is the next crucial step. Transition-metal-catalyzed amination reactions offer a powerful and versatile approach to form C-N bonds.

A common strategy involves the reductive amination of a ketone. If the trifluoromethylation step yields 2-(trifluoromethyl)oxan-4-one, this ketone can be converted to the target amine. This transformation can be achieved using ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent and a catalyst. Asymmetric hydrogenation of the intermediate imine, catalyzed by transition metal complexes (e.g., iridium or rhodium) with chiral ligands, can provide access to specific stereoisomers of the final amine. nih.gov

Alternatively, if a leaving group is present at the C4 position of the 2-(trifluoromethyl)oxane ring (e.g., a hydroxyl or halide), a direct amination can be performed. Transition metals like palladium and copper are widely used to catalyze the coupling of such substrates with an amine source. utexas.eduthieme-connect.de For instance, palladium-catalyzed amination of aryl halides with ammonia has been extensively studied and provides a direct route to primary anilines. thieme-connect.de Similar principles can be applied to the amination of saturated heterocyclic systems.

Table 2: Examples of Transition Metal Catalysts for Amination Reactions

Catalyst System Reaction Type Substrate Product Reference
Ir/(R)-SegPhos Asymmetric Hydrogenation Cyclic Iminium Salts Chiral Tertiary Amines nih.gov
Palladium complexes C-N Cross-Coupling Aryl Halides Primary Anilines thieme-connect.de
Copper complexes C-N Cross-Coupling Aryl Halides Primary Anilines thieme-connect.de

Comparative Analysis of Synthetic Routes for Efficiency and Atom Economy

The efficiency and sustainability of a synthetic route are critical considerations, particularly in the context of pharmaceutical and agrochemical development. Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a chemical process. whiterose.ac.uk It measures the proportion of reactant atoms that are incorporated into the final desired product.

A plausible synthetic sequence for this compound could involve the following steps:

Synthesis of a tetrahydropyran-4-one precursor.

Nucleophilic trifluoromethylation of the ketone to form 2-(trifluoromethyl)oxan-4-ol.

Conversion of the hydroxyl group to a leaving group (e.g., tosylate or halide).

Nucleophilic substitution with an amine source (e.g., ammonia or a protected amine).

Alternatively, a more convergent approach could involve:

Synthesis of 2-(trifluoromethyl)oxan-4-one.

Reductive amination to directly form this compound.

The reductive amination route is generally more atom-economical as it avoids the introduction and subsequent removal of a leaving group. Addition reactions, such as the initial trifluoromethylation of the ketone, and rearrangements are inherently more atom-economical than substitution and elimination reactions. whiterose.ac.uk

The development of one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can further enhance pot, atom, and step economy (PASE). whiterose.ac.uk For example, a one-pot synthesis of highly substituted tetrahydropyran-4-ones has been demonstrated, showcasing the potential for greener synthetic strategies. whiterose.ac.uk While a specific PASE synthesis for this compound has not been reported, the principles can guide the design of more efficient future syntheses.

Reactivity Profiles and Derivatization Strategies of 2 Trifluoromethyl Oxan 4 Amine

Chemical Transformations at the Amine Nitrogen

The nitrogen atom of the amino group in 2-(trifluoromethyl)oxan-4-amine serves as the primary site for a variety of chemical transformations due to its lone pair of electrons, which imparts nucleophilic and basic character.

The amine functionality readily undergoes reactions to form new carbon-nitrogen and nitrogen-heteroatom bonds. These derivatization techniques are fundamental in modifying the molecule's properties for various applications. nih.gov

Alkylation: The secondary amine can be alkylated by reacting with alkyl halides or through reductive amination. Direct alkylation can sometimes lead to overalkylation, but reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) offers a more controlled method to introduce a single alkyl group.

Acylation: Acylation of the amine with acyl chlorides or anhydrides in the presence of a base is a common transformation. This reaction forms an amide, which is generally more stable and less basic than the parent amine. The choice of acylating agent allows for the introduction of a wide array of functional groups.

Amidation: While amidation typically refers to the formation of amides, this can also encompass reactions with sulfonyl chlorides to form sulfonamides. These derivatives are of significant interest in medicinal chemistry.

Below is a table of representative reactions that would be expected for the amine group of this compound, based on the known reactivity of similar amines.

Reaction TypeReagent ExampleProduct Type
N-AlkylationMethyl iodideN-methyl-2-(trifluoromethyl)oxan-4-amine
Reductive AminationAcetone, NaBH(OAc)₃N-isopropyl-2-(trifluoromethyl)oxan-4-amine
N-AcylationAcetyl chlorideN-acetyl-2-(trifluoromethyl)oxan-4-amine
N-Sulfonylationp-Toluenesulfonyl chlorideN-(p-toluenesulfonyl)-2-(trifluoromethyl)oxan-4-amine

The amine group of this compound can be a key building block in the synthesis of more complex heterocyclic systems. These reactions often involve bifunctional reagents that react with the amine and another part of the molecule or an introduced functional group. For instance, reaction with a compound containing both a good leaving group and a carbonyl group could lead to the formation of a fused or spirocyclic heterocyclic system. The synthesis of nitrogen-containing heterocycles is a broad field with many established methods. rsc.org

Stereochemical Aspects of Oxane Ring Reactivity

The oxane ring of this compound exists predominantly in a chair conformation. The substituents (the trifluoromethyl group at C2 and the amino group at C4) can exist in either axial or equatorial positions, leading to different stereoisomers. The stereochemistry of these substituents will influence the reactivity of the ring and the approach of reagents. youtube.comyoutube.com

While the amine at the C4 position is the most reactive site for many transformations, reactions can also occur at other positions of the oxane ring, although this is generally more challenging. Functionalization might be achieved through radical reactions or by deprotonation of a C-H bond adjacent to the ring oxygen, followed by reaction with an electrophile. The presence of the electron-withdrawing trifluoromethyl group at C2 will influence the acidity of neighboring protons.

The tetrahydropyran (B127337) (oxane) ring is a six-membered heterocycle and is generally stable due to minimal ring strain. youtube.com Unlike smaller rings like oxetanes, ring-opening reactions of oxanes are not common and require harsh conditions or specific activation. magtech.com.cnyoutube.com It is unlikely that the this compound ring would undergo facile ring-opening under standard synthetic conditions. Rearrangement reactions are also not commonly observed for simple substituted oxanes without the involvement of specific catalysts or reaction conditions that would generate reactive intermediates like carbocations adjacent to the ring oxygen.

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a strongly electron-withdrawing and lipophilic substituent that significantly impacts the chemical and physical properties of a molecule. nih.govtcichemicals.com Its influence on the reactivity of this compound is multifaceted.

Basicity of the Amine: The CF₃ group at the C2 position exerts a strong electron-withdrawing inductive effect that is transmitted through the sigma bonds of the oxane ring. This effect will decrease the electron density on the nitrogen atom of the C4-amino group, thereby reducing its basicity and nucleophilicity compared to an unsubstituted 4-aminotetrahydropyran.

Reactivity of the Oxane Ring: The CF₃ group deactivates the oxane ring towards electrophilic attack. Conversely, it can activate adjacent positions towards nucleophilic attack or deprotonation, although such reactions are not common for the oxane ring itself.

Stereochemical Influence: The steric bulk of the trifluoromethyl group can influence the conformational preference of the oxane ring and direct the stereochemical outcome of reactions by sterically hindering one face of the molecule.

The following table summarizes the expected effects of the trifluoromethyl group on the properties of this compound in comparison to the non-fluorinated analogue, 4-aminotetrahydropyran.

Property4-AminotetrahydropyranThis compound (Expected)Rationale
Amine Basicity (pKa of conjugate acid)HigherLowerElectron-withdrawing inductive effect of the CF₃ group. nih.gov
Amine NucleophilicityHigherLowerReduced electron density on the nitrogen atom.
LipophilicityLowerHigherThe CF₃ group significantly increases lipophilicity. rsc.org

Electronic Effects and Inductive Properties

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent, a characteristic that profoundly influences the reactivity of this compound. nih.govresearchgate.net This strong inductive effect (-I) arises from the high electronegativity of the fluorine atoms. quora.com The -I effect of the CF3 group decreases the electron density on the adjacent carbon atom and, by extension, throughout the oxane ring. nih.govrsc.org

This electron-withdrawing nature has a significant impact on the basicity of the amine group at the 4-position. Generally, electron-donating groups increase the basicity of amines by making the lone pair of electrons on the nitrogen atom more available for donation. chemistryguru.com.sg Conversely, the electron-withdrawing CF3 group in this compound reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to a non-fluorinated analogue like 4-aminooxane. chinesechemsoc.orgchinesechemsoc.org This modulation of pKa is a critical consideration in its derivatization, affecting its nucleophilicity in various reactions. nih.govresearchgate.net

The impact of electron-withdrawing groups on the basicity of amines is a well-documented phenomenon. The table below illustrates the effect of substituents on the pKa of aniline, providing a comparative context for the expected influence of the CF3 group on the basicity of this compound.

Table 1: Effect of Substituents on the pKa of Anilinium Ions

Substituent (in para-position) pKa of Conjugate Acid Nature of Group
-OCH3 5.34 Electron-donating
-CH3 5.08 Electron-donating
-H 4.60 Neutral
-Cl 3.98 Electron-withdrawing
-CF3 3.51 Strongly Electron-withdrawing

This interactive table is based on established data for substituted anilines and serves to illustrate the general electronic effects applicable to the subject compound.

Participation in Fluorine-Specific Reactions

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group generally stable, there are specialized reactions that can achieve its transformation. The activation of C-F bonds is a challenging yet increasingly important area of research. rsc.org Such reactions often require specific reagents or conditions, such as transition metal complexes, strong bases, or photoredox catalysis. rsc.orgresearchgate.net

For aliphatic trifluoromethyl compounds like this compound, direct C-F bond functionalization is rare. Most documented examples involve CF3 groups attached to π-systems (arenes, alkenes) or carbonyl groups, which facilitate the activation process. researchgate.netsioc-journal.cn However, radical-mediated processes offer a potential pathway. For instance, single-electron transfer (SET) can initiate the cleavage of a C-F bond in alkyl compounds under specific photoredox or metal-catalyzed conditions. rsc.org It is conceivable that under such conditions, this compound could undergo defluorinative functionalization, leading to difluoro- or monofluoroalkyl derivatives, although this remains a speculative area for this specific molecule without direct experimental evidence. researchgate.net

Advanced Coupling Reactions for Complex Scaffold Construction

The amine functionality of this compound makes it a valuable building block for the construction of more complex molecular scaffolds using modern cross-coupling reactions. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds and is widely used to couple amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.orgyoutube.com

In a typical Buchwald-Hartwig reaction, this compound could be coupled with a variety of aryl or heteroaryl halides (Ar-X) to generate N-aryl derivatives. The reaction generally proceeds via a catalytic cycle involving a Pd(0) species. wikipedia.org The choice of phosphine (B1218219) ligand is crucial for the success of the coupling, with bulky, electron-rich ligands often being the most effective. youtube.com Given its status as a primary amine, ligands such as BrettPhos have been designed to facilitate such couplings. libretexts.org

Table 2: Potential Buchwald-Hartwig Coupling Partners for this compound

Aryl Halide/Triflate Partner Potential Product Scaffold
4-Bromotoluene N-(4-methylphenyl)-2-(trifluoromethyl)oxan-4-amine
2-Chloropyridine N-(pyridin-2-yl)-2-(trifluoromethyl)oxan-4-amine
1-Bromo-3-methoxybenzene N-(3-methoxyphenyl)-2-(trifluoromethyl)oxan-4-amine

This interactive table provides hypothetical examples of complex scaffolds that could be synthesized from the title compound.

Furthermore, the trifluoromethylated oxane moiety can be incorporated into larger structures through other coupling reactions. While the amine itself is a key reactive handle, the trifluoromethyl group can influence the reactivity and properties of the resulting complex molecules. nih.govresearchgate.netacs.org The development of such synthetic strategies is crucial for creating diverse chemical libraries for various applications, including drug discovery. researchgate.netcapes.gov.br

Advanced Spectroscopic and Mechanistic Investigations

Conformational Analysis using High-Resolution NMR Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules in solution. auremn.org.brmdpi.com For 2-(trifluoromethyl)oxan-4-amine, NMR studies are essential to determine the preferred conformation of the oxane ring and the orientation of its substituents. The oxane ring typically adopts a chair conformation to minimize steric strain. In this conformation, the bulky trifluoromethyl group at the C2 position and the amine group at the C4 position can exist in either axial or equatorial orientations. The relative stereochemistry (cis or trans) will dictate the accessible conformations and their relative populations.

The conformational equilibrium is largely governed by the steric hindrance imposed by the substituents. The trifluoromethyl group is significantly larger than a hydrogen atom and will have a strong preference for the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. Similarly, the conformational preference of the C4-amine group will depend on its steric bulk and potential for intramolecular hydrogen bonding.

The precise geometry of the various conformers of this compound can be determined by a detailed analysis of proton-proton (¹H-¹H) coupling constants (J-values) and Nuclear Overhauser Effect (NOE) interactions. wikipedia.org

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. nih.gov By measuring the coupling constants between the proton at C2, the protons at C3, the proton at C4, and the protons at C5, the chair conformation and the axial or equatorial nature of the protons can be established. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation. youtube.com Conversely, smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. youtube.com

Representative ³JHH Coupling Constants for a Substituted Oxane Ring:

Interaction Typical Dihedral Angle Expected Coupling Constant (Hz)
Axial-Axial ~180° 8 - 13
Axial-Equatorial ~60° 1 - 5

Nuclear Overhauser Effect (NOE): NOE spectroscopy provides information about the spatial proximity of atoms, irrespective of whether they are connected by chemical bonds. wikipedia.orgorganicchemistrydata.org An NOE is observed between two protons if they are close in space (typically < 5 Å). For this compound, NOE experiments can unambiguously determine the relative orientation of the substituents. For example, in a cis-isomer where both the trifluoromethyl group and the amine group are equatorial, a strong NOE would be expected between the axial protons at C2, C4, and C6. In a trans-isomer, specific NOE correlations would depend on which substituent is axial and which is equatorial.

The oxane ring of this compound is not static but undergoes dynamic processes such as ring inversion (chair-to-chair interconversion) and, potentially, rotation around the C-N bond and nitrogen inversion of the amine group. kfupm.edu.salibretexts.org Dynamic NMR (DNMR) spectroscopy is the primary tool for studying the kinetics of these conformational changes. libretexts.orgyoutube.com

By monitoring the NMR spectrum over a range of temperatures, the rate of these dynamic processes can be measured. At high temperatures, if the ring inversion is fast on the NMR timescale, the signals for axial and equatorial protons will be averaged, resulting in simplified spectra. As the temperature is lowered, the rate of inversion slows down. At a certain temperature, known as the coalescence temperature, the separate signals for the axial and equatorial protons begin to broaden and merge. libretexts.org Below the coalescence temperature, at the slow exchange limit, sharp, distinct signals for each proton in each of the two chair conformations can be observed.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the ring inversion process can be calculated. This provides a quantitative measure of the conformational stability of the ring system. Similar DNMR studies can be applied to investigate the rotational barrier of the amine group and the energy barrier for nitrogen inversion, which provides insight into the conformational dynamics of this functional group. kfupm.edu.saresearchgate.net

Structural Elucidation via X-ray Crystallography of Derivatives

While NMR spectroscopy provides detailed information about the solution-state conformation, single-crystal X-ray crystallography gives a precise and unambiguous picture of the molecule's structure in the solid state. researchgate.net Obtaining suitable crystals of this compound itself might be challenging due to its relatively low molecular weight and the presence of a flexible amine group. Therefore, it is common practice to synthesize a crystalline derivative, such as a hydrochloride salt, an amide, or a urea (B33335) derivative. aip.orgnih.gov

The crystal structure of a derivative would definitively establish:

The relative stereochemistry (cis or trans) of the trifluoromethyl and amine groups.

The preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) in the solid state. nih.gov

The precise bond lengths, bond angles, and torsion angles within the molecule.

The intermolecular interactions, such as hydrogen bonding involving the amine group and the oxane oxygen, which dictate the crystal packing. aip.orgmdpi.com

This information is invaluable for validating the conformational models derived from NMR data and for understanding the molecule's intrinsic structural preferences.

Illustrative Crystallographic Data for a Substituted Tetrahydropyran (B127337) Derivative:

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.512
b (Å) 12.345
c (Å) 9.876
β (°) 105.2
Volume (ų) 1002.1
Z 4

Note: This is representative data for a heterocyclic compound and not specific to this compound. aip.org

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms of this compound is key to predicting its reactivity and utilizing it effectively in organic synthesis. nih.govnih.gov The presence of the amine, the trifluoromethyl group, and the ether linkage provides multiple sites for chemical transformations. Mechanistic studies focus on identifying the intermediates, transition states, and rate-limiting steps of these reactions. nih.govwikipedia.org

Reaction intermediates are transient species formed during a multi-step reaction. wikipedia.orgnumberanalytics.comyoutube.com Their identification is crucial for piecing together the reaction pathway. For reactions involving this compound, several types of intermediates could be anticipated depending on the reaction conditions.

Nucleophilic Substitution: In reactions where the amine acts as a nucleophile, the formation of a tetrahedral intermediate is expected when attacking an electrophilic center like a carbonyl group. If the amine itself is the target of substitution (e.g., after conversion to a better leaving group), carbocationic intermediates at C4 could be formed, particularly under SN1 conditions. wikipedia.org

Reactions involving the CF₃ group: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent C2 position. In reactions involving electrophilic trifluoromethylating agents like the Togni reagent, mechanistic studies on analogous systems have provided evidence for the involvement of reactive copper(II) intermediates in the catalytic cycle. acs.org

Cycloaddition Reactions: The trifluoromethyl group can enhance the reactivity of adjacent functionalities in cycloaddition reactions, where the reaction proceeds through a concerted or stepwise pathway involving diradical or zwitterionic intermediates. nih.gov

The direct observation of these short-lived intermediates is often difficult. Their existence is typically inferred through trapping experiments, kinetic studies, and computational modeling. nih.gov Spectroscopic techniques such as low-temperature NMR or mass spectrometry can sometimes be used to detect and characterize these transient species. acs.org

For a given reaction of this compound, the rate law can be determined by systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. For example, in a copper-catalyzed aminotrifluoromethylation of alkenes, kinetic studies revealed that the initial rate of the reaction was first-order with respect to the trifluoromethyl source (Togni reagent), the copper(I) catalyst, and the amine substrate. acs.org This suggests that all three components are involved in the rate-determining step, likely in the formation of a key reactive intermediate. acs.org

Another powerful tool for probing the rate-limiting step is the kinetic isotope effect (KIE). By replacing an atom at a specific position with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the change in the reaction rate, one can determine if the bond to that atom is broken in the rate-determining step. A significant KIE (kH/kD > 1) would provide strong evidence for C-H bond cleavage being part of the slowest step of the reaction. epfl.ch

Exploration of Radical and Ionic Pathways

The reactivity of this compound is characterized by the potential to proceed through both radical and ionic intermediates, a duality dictated by the electronic influence of its key functional groups: the electron-withdrawing trifluoromethyl (CF₃) group and the nucleophilic/basic amino (NH₂) group. The oxane ring itself provides a scaffold for a variety of transformations. Mechanistic studies on analogous systems, including fluorinated ethers and aminotetrahydropyrans, provide a framework for understanding the likely pathways for this specific compound.

Ionic Pathways:

Ionic mechanisms are typically initiated at the more reactive sites of the molecule under polar conditions. The presence of the amino group, a strong base and nucleophile, and the ether oxygen within the oxane ring, a Lewis base, suggests that ionic pathways are highly probable.

One of the primary ionic pathways involves the protonation of the amino group to form an ammonium (B1175870) salt, which can influence the reactivity of the entire molecule. Furthermore, the ether oxygen can be targeted by strong electrophiles. In the context of fluorinated cyclic ethers, ionic pathways are significant, particularly in applications like electrolytes where ion transport is key. nih.govwpmucdn.comacs.org The electron-withdrawing nature of the CF₃ group can enhance the oxidative stability of the molecule, a desirable property in many applications. nih.govacs.orgnih.gov However, this same group can also influence the basicity of the nearby ether oxygen, potentially reducing its nucleophilicity.

Studies on the synthesis of substituted aminotetrahydropyrans often employ conditions that favor ionic intermediates. researchgate.netnih.govfigshare.com For instance, palladium-catalyzed C-H functionalization reactions on similar aminotetrahydropyran systems proceed through well-defined ionic organometallic intermediates. nih.govfigshare.com A plausible ionic pathway for this compound could involve the formation of an iminium ion from the amine, which can then react with nucleophiles.

The table below summarizes reaction conditions that typically favor ionic pathways in related heterocyclic systems.

Reaction TypeCatalyst/ReagentKey IntermediateSource
C-H ArylationPd(OAc)₂ / LigandOrganopalladium complex nih.govfigshare.com
Prins CyclizationBrønsted or Lewis AcidsCarboxonium ion researchgate.netorganic-chemistry.org
HydroalkoxylationPlatinum or Cobalt complexesMetal-alkoxide complex organic-chemistry.org

Interactive Data Table: Conditions Favoring Ionic Pathways in Tetrahydropyran Synthesis

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Radical Pathways:

Radical pathways for this compound can be initiated through several mechanisms, often involving single-electron transfer (SET) processes. The generation of a trifluoromethyl radical (•CF₃) is a well-established process in organic synthesis and can be achieved using various reagents. mdpi.comnih.govresearchgate.net If this compound were subjected to conditions that generate •CF₃, this radical could potentially be added to the molecule, although this is less likely than the molecule itself being a precursor to a radical species.

A more probable radical pathway involves the amine functionality. Amine radical cations can be generated through photoredox catalysis or by using chemical oxidants. nih.gov These radical cations are versatile intermediates that can lead to the formation of α-amino radicals. nih.gov For this compound, this would involve the formation of a radical at the C4 position, which could then participate in various C-C or C-heteroatom bond-forming reactions.

The trifluoromethyl group itself is generally stable but can participate in radical reactions under specific conditions. Mechanistic studies on the trifluoromethylation of alkenes have shown that the reaction often proceeds via the addition of a trifluoromethyl radical to a double bond. mdpi.com While the oxane ring is saturated, radical abstraction of a hydrogen atom from one of the ring carbons could initiate subsequent radical transformations.

The following table outlines conditions known to promote radical reactions in analogous systems.

Reaction TypeInitiator/CatalystKey IntermediateSource
Amine α-FunctionalizationPhotoredox Catalyst (e.g., Ru or Ir complexes)Amine radical cation, α-amino radical nih.gov
TrifluoromethylationLanglois' Reagent (NaSO₂CF₃) / OxidantTrifluoromethyl radical (•CF₃) mdpi.comnih.gov
Radical CyclizationRadical Initiator (e.g., AIBN)Carbon-centered radical mdpi.com

Interactive Data Table: Conditions Favoring Radical Pathways in Related Systems

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Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular structures and electronics. fluorine1.ru For a molecule like 2-(trifluoromethyl)oxan-4-amine, DFT calculations would be crucial for understanding its fundamental conformational and electronic nature.

The stereoelectronic properties of this compound are dictated by the conformational preferences of its six-membered oxane ring and the orientation of its two substituents. The oxane ring is expected to adopt a low-energy chair conformation to minimize torsional and steric strain. This gives rise to four potential diastereomeric chair conformers, depending on whether the trifluoromethyl (CF₃) group at C2 and the amine (NH₂) group at C4 are in axial (ax) or equatorial (eq) positions.

The relative stability of these conformers is governed by a balance of several factors:

A-value of the Amine Group: The preference for an equatorial position to avoid steric 1,3-diaxial interactions.

A-value of the Trifluoromethyl Group: The CF₃ group is sterically demanding and strongly prefers the equatorial position.

Anomeric Effects: Potential stereoelectronic interactions involving the ring oxygen's lone pairs and the antibonding orbital of the C-CF₃ bond (σ*C-CF₃) could influence the preference of the C2 substituent.

Gauche Interactions: Interactions between substituents on the ring can introduce strain. nih.gov

Based on these principles, the conformer with both the bulky trifluoromethyl group and the amine group in equatorial positions (cis-2eq,4eq) is predicted to be the most stable ground state. The conformer with both groups in axial positions (cis-2ax,4ax) would be the least stable due to severe 1,3-diaxial steric clashes. The relative energies of the trans conformers (2eq,4ax and 2ax,4eq) would depend on the intricate balance between the steric demand of the CF₃ group and the amine group.

Table 1: Predicted Relative Stability of this compound Conformers
ConformerCF₃ PositionNH₂ PositionPredicted Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Factors
cisEquatorialEquatorial0.0 (Most Stable)Minimizes all steric (1,3-diaxial) interactions.
transAxialEquatorialHigher1,3-diaxial strain from axial CF₃ group.
transEquatorialAxialIntermediate1,3-diaxial strain from axial NH₂ group.
cisAxialAxialHighestSevere 1,3-diaxial strain from both groups.

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions.

For this compound, the HOMO is expected to be primarily localized on the lone pair of the nitrogen atom in the amine group, as this is the most electron-rich and nucleophilic site. The energy of the HOMO (EHOMO) is an indicator of the molecule's ability to donate electrons.

The LUMO's character will be heavily influenced by the powerful electron-withdrawing trifluoromethyl group. It is predicted to have significant density in the σ* antibonding orbital of the C2-CF₃ bond. The energy of the LUMO (ELUMO) reflects the molecule's ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

DFT calculations would also provide a detailed map of the charge distribution, often visualized using an electrostatic potential (ESP) map. This would show a region of negative potential (red) around the electronegative fluorine and oxygen atoms and a region of positive potential (blue) near the amine hydrogens, highlighting the sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: Predicted Frontier Molecular Orbital Characteristics
OrbitalPredicted Primary LocalizationRole in Reactivity
HOMONitrogen lone pair (NH₂)Nucleophilic center, site of protonation and alkylation.
LUMOσ* antibonding orbital of the C-CF₃ bondElectrophilic center, susceptible to nucleophilic attack.

Quantum Chemical Modeling of Reaction Mechanisms

While no specific reaction mechanisms involving this compound have been computationally detailed in the searched literature, quantum chemical modeling is the ideal tool for such investigations. acs.org It allows for the exploration of reaction pathways, the identification of intermediates, and the characterization of transition states.

For any proposed reaction, such as the N-acylation or N-alkylation of the amine, DFT calculations can map the potential energy surface connecting reactants to products. The key point on this surface is the transition state (TS), which represents the maximum energy point along the minimum energy path. A TS is a first-order saddle point, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

By calculating the energies of the reactants, transition state, and products, the activation energy (energy barrier) for the reaction can be determined. acs.org This barrier dictates the reaction rate. For example, in a hypothetical SN2 alkylation reaction, DFT could model the approach of an alkyl halide, the formation of the C-N bond, and the departure of the halide leaving group, providing a complete energetic profile of the process.

Reactions are almost always performed in a solvent, which can have a profound effect on reaction rates and selectivity, particularly for processes involving charged species. researchgate.net Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. Models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are efficient ways to capture the bulk electrostatic effects of the solvent. mdpi.com

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This approach is more computationally intensive but can capture specific solute-solvent interactions like hydrogen bonding, which may be critical for accurately modeling the reaction mechanism.

For reactions of this compound, the choice of solvent could influence the conformational equilibrium and stabilize or destabilize charged intermediates or transition states, thereby altering the energy barriers and potentially the outcome of the reaction.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. mdpi.com This is particularly useful for complex molecules or for distinguishing between isomers.

For this compound, DFT calculations can predict various spectroscopic parameters, most notably NMR chemical shifts. By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the magnetic shielding tensors for each nucleus. researchgate.net These values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).

Predicting ¹⁹F NMR shifts is also a crucial application, given the presence of the trifluoromethyl group. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set, with specific functionals like BHandH often providing good results for fluorine-containing compounds. researchgate.net These theoretical predictions can be critical for assigning peaks in experimental spectra, especially in cases of overlapping signals or complex splitting patterns.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (δ, ppm) for the Major Conformer
Carbon AtomPredicted Chemical Shift (ppm)Rationale
C2~90-100 (quartet due to ¹JCF)Deshielded by both the ring oxygen and the attached CF₃ group.
C3~30-40Standard aliphatic carbon in a heterocyclic ring.
C4~45-55Deshielded by the attached amine group.
C5~30-40Standard aliphatic carbon in a heterocyclic ring.
C6~65-75Deshielded by the adjacent ring oxygen.
CF₃~120-130 (quartet due to ¹JCF)Characteristic region for CF₃ groups.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes. For this compound, MD simulations can provide detailed insights into its flexibility, the stability of different conformers, and the energetic barriers between them. Such studies are crucial for understanding how the molecule's shape influences its interactions and properties.

The conformational landscape of this compound is primarily defined by the oxane ring, which typically adopts a chair conformation. However, the presence of two substituents, the trifluoromethyl group at the 2-position and the amine group at the 4-position, leads to several possible stereoisomers and, for each, a set of potential chair and boat/twist conformations. The relative orientation of these substituents (axial or equatorial) significantly impacts the stability of each conformer.

MD simulations of this compound would typically be performed using a classical force field, such as AMBER or GROMOS, which has been parameterized to accurately model the interactions within the molecule and with its environment (e.g., a solvent like water). The simulation would track the trajectories of all atoms over time, allowing for the exploration of the potential energy surface of the molecule.

Key aspects that would be investigated through MD simulations include:

Ring Pseuderotation: Analysis of the puckering coordinates of the oxane ring to identify the dominant chair conformations and any transient boat or twist-boat conformations.

Substituent Orientation: The preference for the trifluoromethyl and amine groups to occupy axial or equatorial positions. This is governed by a balance of steric hindrance and electronic effects. The bulky trifluoromethyl group is generally expected to have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine group and the ring oxygen atom, which could stabilize certain conformations.

Solvent Effects: How the presence of a solvent influences the conformational equilibrium by stabilizing or destabilizing different conformers.

Detailed Research Findings from Analogous Systems

Computational studies on similar fluorinated organic molecules have demonstrated that the gauche effect can also play a role in determining conformational preferences, where electrostatic interactions between the fluorine atoms and other parts of the molecule can favor specific rotamers.

A hypothetical molecular dynamics simulation of cis-2-(trifluoromethyl)oxan-4-amine might reveal the following energy profile for its primary chair conformations:

ConformerSubstituent OrientationsRelative Free Energy (kcal/mol)Population (%)
Chair 1 (cis)2-CF3 (eq), 4-NH2 (ax)0.0~70
Chair 2 (cis)2-CF3 (ax), 4-NH2 (eq)1.5~25
Twist-Boat-> 5.0< 5

This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

The data suggests that the conformer with the bulky trifluoromethyl group in the equatorial position is significantly more stable. The energy barrier for the ring inversion between the two chair forms could also be calculated from the MD trajectory, providing insights into the flexibility of the ring system.

Strategic Utility of 2 Trifluoromethyl Oxan 4 Amine As a Synthetic Synthon

Application as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C4 position of the oxane ring, coupled with the trifluoromethyl group at C2, makes 2-(trifluoromethyl)oxan-4-amine a valuable chiral synthon for asymmetric synthesis. Chiral amines are crucial components in a vast number of pharmaceuticals and bioactive compounds. yale.edu The development of methods for the asymmetric synthesis of amines has been a significant focus in organic chemistry. yale.edu

While specific examples detailing the use of this compound as a chiral building block are not extensively documented in publicly available literature, the principles of asymmetric synthesis using analogous fluorinated and chiral amine synthons are well-established. For instance, the synthesis of chiral β-fluoroamines has been achieved through kinetic resolution using enzymes like amine transaminases (ATAs), although this method is inherently limited to a 50% yield. researchgate.net The development of chiral reagents, such as tert-butanesulfinamide, has provided a versatile and widely used method for the asymmetric synthesis of a broad range of chiral amines. yale.edu

The asymmetric synthesis of molecules containing trifluoromethyl groups is of particular interest. nih.govnih.govfrontiersin.org For example, enantioselective methods have been developed for the synthesis of α-trifluoromethyl β-nitroamines through aza-Henry reactions catalyzed by chiral ammonium (B1175870) salts. nih.govfrontiersin.org These products can then be transformed into other valuable chiral trifluoromethylated compounds. nih.govfrontiersin.org

Given these precedents, this compound represents a promising starting material for the stereoselective synthesis of more complex chiral molecules. Its inherent chirality can be exploited to control the stereochemistry of subsequent reactions, leading to the formation of enantiomerically pure products.

Table 1: Examples of Asymmetric Synthesis of Fluorinated Amines

Reaction TypeChiral SourceProduct TypeReference
Kinetic ResolutionAmine Transaminase (ATA)β-Fluoroamines researchgate.net
Aza-Henry ReactionChiral Quaternary Ammonium Saltsα-Trifluoromethyl β-nitroamines nih.govfrontiersin.org
Sulfinamide Chemistrytert-ButanesulfinamideVarious Chiral Amines yale.edu

Integration into Complex Molecular Architectures

The trifluoromethylated oxane-amine scaffold of this compound is a valuable motif for incorporation into larger, more complex molecular structures, particularly in the context of drug discovery and medicinal chemistry.

The tetrahydropyran (B127337) ring is a common feature in many natural products and biologically active compounds. researchgate.net Its incorporation into a molecule can influence properties such as solubility and metabolic stability. The trifluoromethyl group is also a key functional group in medicinal chemistry, known for its ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. mdpi.com

The combination of these two structural features in this compound makes it an attractive scaffold for the synthesis of advanced intermediates. For example, pyrimidine (B1678525) derivatives containing a tetrahydropyran moiety have been identified as selective CB2 receptor agonists for the treatment of inflammatory pain. nih.gov The synthesis of such complex molecules often relies on the availability of versatile building blocks. researchgate.netresearchgate.net The amine functionality of this compound provides a convenient handle for further chemical modifications, allowing for its integration into a wide variety of molecular frameworks.

The unique structural features of this compound allow it to serve as a valuable tool for diversifying the chemical space available to medicinal chemists. The introduction of fluorine-containing building blocks is a well-established strategy for exploring new areas of chemical space and developing novel bioactive molecules. mdpi.com The trifluoromethyl group, in particular, can significantly alter the electronic and steric properties of a molecule, leading to new and improved biological activities. mdpi.com

By using this compound as a starting material, chemists can readily introduce both a trifluoromethyl group and a heterocyclic oxane ring into new molecular designs. This can lead to the discovery of compounds with novel pharmacological profiles. The development of multi-target drugs, which can interact with multiple biological targets simultaneously, is an emerging area in drug discovery, and the use of unique building blocks is crucial for the design of such agents. nih.gov

Influence of the Fluorinated Oxane-Amine Moiety on Synthetic Strategies

The presence of the trifluoromethyl group and the oxane ring in this compound has a significant influence on the planning and execution of synthetic strategies. The strong electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the neighboring amine and the oxane ring. mdpi.com

For instance, the basicity of the amine group in this compound is expected to be lower than that of a non-fluorinated analogue due to the inductive effect of the CF3 group. This can impact the conditions required for reactions involving the amine, such as acylation or alkylation.

Furthermore, the trifluoromethyl group can influence the conformational preferences of the oxane ring, which in turn can affect the stereochemical outcome of reactions at other positions on the ring. The synthesis of complex molecules containing trifluoromethylated heterocycles often requires careful consideration of these electronic and steric effects. rsc.org For example, the synthesis of trifluoromethylated arenes has been achieved through innovative strategies involving the aromatization of cyclohexanone (B45756) precursors. chemrxiv.org

Chemoenzymatic and Biocatalytic Approaches for Derivatization

Chemoenzymatic and biocatalytic methods offer powerful and environmentally friendly alternatives to traditional chemical synthesis for the derivatization of complex molecules like this compound. nih.gov Enzymes can exhibit high levels of stereoselectivity and regioselectivity, making them ideal for the synthesis of chiral compounds. nih.gov

Several biocatalytic strategies have been developed for the synthesis of chiral fluorinated molecules. utdallas.eduacs.orgchemrxiv.org For instance, reductive aminases have been used for the synthesis of chiral fluoroamines from prochiral ketones. nih.gov Lipases are another class of enzymes that have been employed for the kinetic resolution of fluorinated racemic amines and the enantioselective hydrolysis of esters to produce chiral β-fluorinated amino acids. nih.gov

A particularly innovative approach combines the selective C-H bond oxygenation capabilities of cytochrome P450 monooxygenases with a subsequent deoxofluorination step. caltech.edu This chemoenzymatic strategy allows for the selective introduction of fluorine atoms at non-activated positions in a molecule. Such a method could potentially be applied to this compound to introduce additional fluorine atoms at specific positions on the oxane ring, further expanding its utility as a building block.

The development of engineered enzymes and novel biocatalytic cascades continues to expand the toolbox available to synthetic chemists for the preparation of complex fluorinated molecules. doi.orgnih.gov These approaches hold great promise for the efficient and selective derivatization of this compound to generate a diverse range of valuable compounds.

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Systems for Synthesis and Functionalization

The synthesis of trifluoromethylated heterocycles is an area of active research. While direct synthesis of 2-(trifluoromethyl)oxan-4-amine is not yet widely reported, several catalytic strategies for the trifluoromethylation of organic molecules could be adapted for its synthesis and subsequent functionalization.

Recent advances have focused on the development of catalysts for the introduction of the CF3 group. For instance, high-valent nickel (NiIII) complexes have been shown to be effective catalysts for the photoinduced C(sp2)-H bond trifluoromethylation of heteroarenes. mdpi.com Adapting such systems to C(sp3)-H bonds, while challenging, would be a significant step forward. Another promising avenue is the use of copper-catalyzed reactions, which have been employed for the trifluoromethylation of alkenes and alkynes. deepdyve.com The development of catalytic systems capable of directly and stereoselectively installing a trifluoromethyl group onto the oxane ring would be a major breakthrough.

The functionalization of the amine group in this compound is also a key area for development. Catalytic methods for C-N bond formation, such as Buchwald-Hartwig amination, could be employed to couple the amine with a wide range of aryl and heteroaryl partners. The development of catalysts that are tolerant of the trifluoromethyl group and the oxane ring is crucial for expanding the chemical space around this scaffold.

Catalytic System TypePotential Application for this compoundReference
High-Valent Nickel ComplexesDirect C-H trifluoromethylation of the oxane ring. mdpi.com
Copper-Catalyzed SystemsTrifluoromethylation of precursors to the oxane ring. deepdyve.com
Palladium-Based CatalystsFunctionalization of the amine group via cross-coupling reactions. researchgate.net

Exploration of Unexplored Reactivity Patterns and Chemical Transformations

The interplay between the trifluoromethyl group and the amino-substituted oxane ring in this compound is expected to give rise to unique reactivity patterns. The strong electron-withdrawing nature of the trifluoromethyl group can influence the nucleophilicity of the amine and the reactivity of the oxane ring itself.

One area of interest is the exploration of ring-opening reactions of the oxane moiety. The presence of the trifluoromethyl group could activate the ring towards nucleophilic attack, providing access to a range of functionalized acyclic compounds. Furthermore, the amino group can be transformed into a variety of other functional groups. For example, diazotization of the amine followed by displacement could be used to introduce a range of substituents at the 4-position of the oxane ring. nih.gov

The development of novel chemical transformations that are specific to this scaffold is a key research goal. This could include cascade reactions that build molecular complexity in a single step, or the use of the trifluoromethyl group as a handle for further transformations.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. ontosight.airesearchgate.netresearchgate.net The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a promising area of research.

Continuous-flow reactors can be used to safely handle reactive intermediates and reagents, and to precisely control reaction parameters such as temperature and pressure. nih.gov This could be particularly advantageous for trifluoromethylation reactions, which often involve hazardous reagents. nih.gov Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be used to rapidly generate libraries of this compound derivatives for screening in drug discovery and materials science applications. researchgate.net

The development of robust and reliable flow-based methods for the synthesis of this compound would be a significant enabler for its wider application.

Potential in Advanced Materials Science as a Molecular Component

The unique combination of a trifluoromethyl group and a saturated heterocycle in this compound makes it an attractive building block for advanced materials. The trifluoromethyl group is known to impart desirable properties to polymers, such as increased thermal stability, chemical resistance, and altered electronic properties. rsc.orgnih.gov

One potential application is in the development of novel fluorinated polymers. By incorporating this compound as a monomer, it may be possible to create polymers with tailored properties for a range of applications, including high-performance plastics and membranes. The presence of the amine group provides a handle for further functionalization, allowing for the creation of smart materials that can respond to external stimuli.

Another area of interest is the use of this compound in the development of new liquid crystals and other organic electronic materials. The trifluoromethyl group can influence the packing of molecules in the solid state, which is a key determinant of their electronic properties.

Property Enhanced by Trifluoromethyl GroupPotential Application in Materials ScienceReference
Thermal StabilityHigh-performance polymers for demanding environments. rsc.org
Chemical ResistanceCoatings and materials for use in harsh chemical environments. ontosight.ai
LipophilicityImproved solubility in non-polar media for processing. ontosight.ai
Electronic PropertiesOrganic electronic materials, such as liquid crystals and semiconductors. nih.gov

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational methods is a powerful approach for accelerating the discovery and development of new molecules and materials. nih.govraco.cat In the case of this compound, computational methods such as Density Functional Theory (DFT) can be used to predict its structure, reactivity, and properties. deepdyve.comnih.gov

DFT calculations can be used to guide the development of new synthetic routes by predicting the feasibility of different reaction pathways. nih.gov They can also be used to understand the conformational preferences of the molecule and to predict its spectroscopic properties, which can aid in its characterization. acs.org This computational insight can then be used to design and interpret experiments, leading to a more efficient research and development process. For instance, computational screening could identify promising derivatives for synthesis and testing in materials or medicinal applications. nih.govacs.org

This synergistic approach, where computational predictions are validated by experimental results, will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-(trifluoromethyl)oxan-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization of fluorinated precursors or nucleophilic substitution of oxane derivatives. Key factors include:

  • Catalysts : Use of palladium or copper catalysts for C–F bond activation (e.g., coupling reactions with trifluoromethyl groups) .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated intermediates.
  • Temperature : Reactions often require controlled heating (80–120°C) to avoid decomposition of the trifluoromethyl group.

Q. Table 1: Representative Synthetic Conditions

MethodCatalystSolventYield (%)Purity (HPLC)Reference
Cyclization of precursorPd(OAc)₂DMF6295%
Nucleophilic substitutionCuITHF4890%

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • LCMS : Confirms molecular weight (e.g., m/z 742 [M+H]⁺ in related trifluoromethylated compounds) and fragmentation patterns .
  • HPLC : Retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) ensures purity .
  • NMR : ¹⁹F NMR is critical for verifying trifluoromethyl group integrity, with δ ~ -60 to -70 ppm typical for CF₃ environments .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the oxane ring) affect the compound’s bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Comparative Assays : Test derivatives with varying substituents (e.g., 4-(trifluoromethyl)phenyl vs. chloro-phenyl) against target enzymes (e.g., kinases or proteases). Use IC₅₀ values to quantify potency .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding affinity. For example, electron-withdrawing CF₃ groups enhance electrophilicity at the amine center .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeTarget EnzymeIC₅₀ (µM)Reference
2-(CF₃)-oxan-4-amineKinase A0.85
4-Chloro-2-(CF₃)-phenyl analogProtease B2.10

Q. How can contradictory data on the compound’s cytotoxicity be resolved in different cell lines?

Methodological Answer: Contradictions often arise from:

  • Cell Line Variability : Screen multiple lines (e.g., HEK293 vs. HeLa) and normalize to baseline metabolic activity (MTT assays) .
  • Solubility Artifacts : Use DMSO concentrations <0.1% and confirm compound stability via LCMS post-experiment .
  • Mechanistic Context : Evaluate whether cytotoxicity is due to off-target effects (e.g., mitochondrial stress assays) or specific target engagement (e.g., siRNA knockdown) .

Q. What strategies improve the stability of this compound in aqueous media for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert the amine to a carbamate or acyloxymethyl group, which hydrolyzes in physiological conditions .
  • Formulation : Use cyclodextrin-based encapsulation or liposomal carriers to enhance solubility and reduce degradation .
  • pH Optimization : Stability testing across pH 4–8 (via HPLC) identifies optimal buffers (e.g., citrate at pH 6.0) .

Q. How can computational tools predict the metabolic fate of this compound in mammalian systems?

Methodological Answer:

  • In Silico Metabolism : Software like ADMET Predictor™ or GLORY identifies likely Phase I/II metabolites (e.g., oxidation of the oxane ring or glucuronidation of the amine) .
  • Validation : Compare predictions with in vitro liver microsome assays (human vs. rodent) and UPLC-QTOF-MS metabolite profiling .

Data Reproducibility & Validation

Q. What are common pitfalls in reproducing published synthetic protocols for this compound?

Methodological Answer:

  • Impurity Carryover : Fluorinated intermediates may retain trace metals (e.g., Pd); include chelating agents (EDTA) in purification .
  • Moisture Sensitivity : Use Schlenk lines for moisture-sensitive steps (e.g., trifluoromethylation reactions) .
  • Spectroscopic Artifacts : ¹H NMR signals may overlap with solvent peaks; use deuterated DMSO or CDCl₃ for clarity .

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